molecular formula C16H19N B11744668 1-(1-Naphthyl)cyclopentanemethanamine

1-(1-Naphthyl)cyclopentanemethanamine

Cat. No.: B11744668
M. Wt: 225.33 g/mol
InChI Key: WVOVBEAMFYJTLY-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)cyclopentanemethanamine is a research chemical with the molecular formula C16H19N and a molecular weight of 225.33 g/mol. It is also known by its IUPAC name, (1-naphthalen-1-ylcyclopentyl)methanamine. This compound features a cyclopentane ring attached to a naphthalene moiety through a methanamine group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 1-(1-Naphthyl)cyclopentanemethanamine can be achieved through various synthetic routes. One common method involves the reaction of 1-naphthylamine with cyclopentanone under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1-Naphthyl)cyclopentanemethanamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst, converting the compound into various reduced forms.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted naphthalene and cyclopentane derivatives.

Scientific Research Applications

1-(1-Naphthyl)cyclopentanemethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving the interaction of naphthalene derivatives with biological systems, including enzyme inhibition and receptor binding assays.

    Medicine: Research into potential therapeutic applications of naphthalene derivatives includes their use as antimicrobial, anti-inflammatory, and anticancer agents.

    Industry: In industrial settings, this compound can be used in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 1-(1-Naphthyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1-Naphthyl)cyclopentanemethanamine can be compared with other similar compounds, such as:

    1-Naphthylamine: An aromatic amine derived from naphthalene, used in the production of dyes and as a precursor to other chemicals.

    1-Naphthol: A naphthalene derivative with a hydroxyl group, used in the synthesis of various organic compounds and as an intermediate in the production of dyes.

The uniqueness of this compound lies in its specific structure, which combines a cyclopentane ring with a naphthalene moiety, providing distinct chemical and physical properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

(1-naphthalen-1-ylcyclopentyl)methanamine

InChI

InChI=1S/C16H19N/c17-12-16(10-3-4-11-16)15-9-5-7-13-6-1-2-8-14(13)15/h1-2,5-9H,3-4,10-12,17H2

InChI Key

WVOVBEAMFYJTLY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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